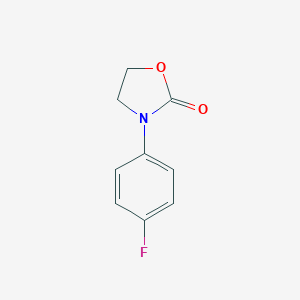

3-(4-Fluorophenyl)-1,3-oxazolidin-2-one

Beschreibung

3-(4-Fluorophenyl)-1,3-oxazolidin-2-one is a fluorinated oxazolidinone derivative characterized by a five-membered oxazolidinone ring substituted with a 4-fluorophenyl group at position 2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs containing the oxazolidinone pharmacophore, which is known for antibacterial and antithrombotic activities . Its structural simplicity and versatility make it a scaffold for derivatization, enabling modifications that enhance biological activity, metabolic stability, or synthetic utility.

Eigenschaften

Molekularformel |

C9H8FNO2 |

|---|---|

Molekulargewicht |

181.16g/mol |

IUPAC-Name |

3-(4-fluorophenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H8FNO2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h1-4H,5-6H2 |

InChI-Schlüssel |

XWZUOAWIJKVLKC-UHFFFAOYSA-N |

SMILES |

C1COC(=O)N1C2=CC=C(C=C2)F |

Kanonische SMILES |

C1COC(=O)N1C2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

3-(4-Aminophenyl)-1,3-oxazolidin-2-one

- Structure: Differs by the substitution of the 4-fluorophenyl group with a 4-aminophenyl group.

- Applications : A key motif in drugs like Rivaroxaban (anticoagulant), Sutezolid (antibiotic), and Linezolid (antibiotic) .

- Synthesis: Produced via catalytic reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one using Au nanoclusters (Au-NCs/SCNPs) in water, achieving 89% yield after 20 hours .

- Key Difference: The amino group enhances hydrogen-bonding capacity, improving target binding in pharmaceuticals compared to the fluoro derivative.

(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one

- Structure: Features a hydroxypentanoyl side chain and a phenyl group at position 3.

- Applications : Intermediate in ezetimibe synthesis; exhibits >95% conversion in biocatalytic reductions due to stereochemical precision (S-configuration at C4 and C5) .

- Key Difference: The hydroxypentanoyl group introduces chirality and hydroxyl functionality, critical for enzymatic recognition and metabolic stability .

(5S)-5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one

- Structure: Contains an aminomethyl group at position 5 of the oxazolidinone ring.

- Applications: Potential precursor for CNS-targeted drugs; the aminomethyl group may enhance blood-brain barrier penetration .

- Key Difference: The aminomethyl substituent alters electronic properties and solubility, impacting pharmacokinetics compared to the parent compound .

5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one

(4R)-3-[(4-Fluorophenyl)acetyl]-4-isopropyl-1,3-oxazolidin-2-one

- Structure : Includes an acetylated 4-fluorophenyl group and an isopropyl group at position 4.

- Applications : Used in asymmetric synthesis; the isopropyl group enhances steric hindrance, influencing enantioselectivity in catalytic reactions .

Structural and Functional Analysis

Table 1: Comparative Data for Oxazolidinone Derivatives

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (e.g., -F) : Enhance oxidative stability and influence π-π stacking in drug-receptor interactions .

- Amino Groups: Improve solubility and binding affinity but may increase metabolic susceptibility .

- Hydroxyl Groups : Introduce hydrogen-bonding sites, critical for enzymatic catalysis and chiral resolution .

Stereochemical Considerations

Stereochemistry significantly impacts biological activity. For example, the (4S,5S) configuration in ezetimibe intermediates ensures proper alignment with UDP-glucuronyl transferase enzymes, enabling efficient glucuronidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.